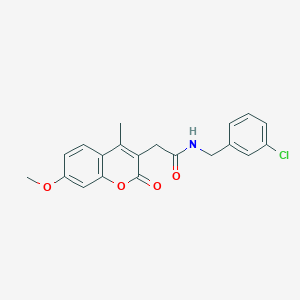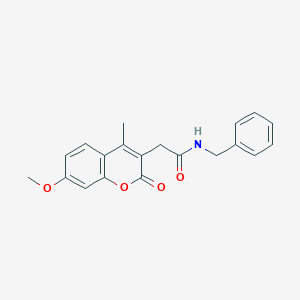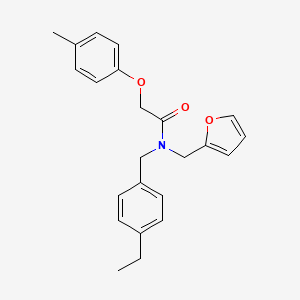
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, a chloro-nitrophenyl group, and a dihydropyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloro-Nitrophenyl Group:
Formation of the Dihydropyrrolone Structure: The final step involves the cyclization of the intermediate compounds to form the dihydropyrrolone ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
作用機序
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and nitro groups, which may result in different chemical reactivity and biological activity.
4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, which may affect its ability to participate in certain chemical reactions and interactions.
Uniqueness
The presence of the amino, chloro, and nitro groups in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to similar compounds
特性
分子式 |
C17H12ClN5O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)-1-(4-chloro-3-nitrophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H12ClN5O3/c18-10-6-5-9(7-13(10)23(25)26)22-8-14(24)15(16(22)19)17-20-11-3-1-2-4-12(11)21-17/h1-7,19,24H,8H2,(H,20,21) |
InChIキー |
XQKYEGVGTNQURU-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {5-[(2-chlorobenzyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11393940.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11393952.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11393968.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B11393971.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393978.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11393990.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11393998.png)
![2-[(E)-2-(1-ethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11394002.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11394009.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11394025.png)
